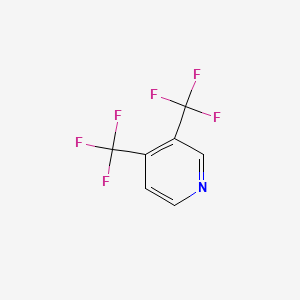

3,4-Bis(trifluoromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-14-3-5(4)7(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYGFFYEEPFDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565743 | |

| Record name | 3,4-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20857-46-9 | |

| Record name | 3,4-Bis(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: 3,4-Bis(trifluoromethyl)pyridine is a valuable fluorinated heterocyclic compound with significant potential in medicinal chemistry, agrochemicals, and materials science. The introduction of two trifluoromethyl groups onto the pyridine ring at the 3- and 4-positions can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic strategies for obtaining this important building block, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present a comparative analysis of the available routes.

Introduction: The Significance of the Bis(trifluoromethyl)pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The strategic incorporation of trifluoromethyl (CF₃) groups has become a cornerstone of modern drug design. The CF₃ group is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity, metabolic stability, and ability to act as a lipophilic hydrogen bond mimic.

The presence of two vicinal trifluoromethyl groups on a pyridine ring, as in this compound, creates a unique electronic environment. The strong electron-withdrawing nature of the two CF₃ groups significantly lowers the basicity of the pyridine nitrogen and influences the reactivity of the aromatic ring, making it a unique building block for the synthesis of novel bioactive molecules.

This guide will primarily focus on two mechanistically distinct and effective strategies for the synthesis of this compound and its derivatives:

-

Strategy 1: Functionalization of a Pre-formed Pyridine Ring via vapor-phase fluorination of a readily available starting material, 3,4-lutidine.

-

Strategy 2: Construction of the Pyridine Ring utilizing building blocks that already contain the trifluoromethyl moiety.

Strategy 1: Vapor-Phase Fluorination of 3,4-Lutidine

The most direct and industrially scalable approach to this compound is the high-temperature, vapor-phase reaction of 3,4-lutidine (3,4-dimethylpyridine) with a source of chlorine and fluorine. This method simultaneously chlorinates the methyl groups and the pyridine ring, followed by a halogen exchange (Halex) reaction to form the trifluoromethyl groups.

Mechanistic Rationale

The reaction proceeds through a free-radical mechanism at high temperatures. The methyl groups of 3,4-lutidine are sequentially chlorinated to form trichloromethyl groups (-CCl₃). Concurrently, the pyridine ring can also undergo chlorination. The trichloromethyl groups then undergo a halogen exchange reaction with a fluoride source, typically anhydrous hydrogen fluoride (HF), to yield the desired trifluoromethyl groups. This transformation is a variation of the well-known Swarts reaction, which involves the exchange of chlorine for fluorine using metal fluorides.[1][2][3][4] In the industrial setting, continuous vapor-phase processes are favored for their efficiency and scalability.[5][6]

A key aspect of this process is the simultaneous nature of chlorination and fluorination, which can be controlled by reaction conditions such as temperature, residence time, and the ratio of reactants.[5][6] The reaction is typically carried out in a specialized reactor system, often involving a fluidized bed of a catalyst.[6]

Experimental Overview and Data

The simultaneous vapor-phase chlorination and fluorination of 3,4-lutidine has been reported to yield a mixture of products, including the desired bis(trifluoromethyl)pyridine (BTF), as well as chloro- and dichloro-bis(trifluoromethyl)pyridine (CBTF and DCBTF, respectively).[6] The reaction conditions are critical for maximizing the yield of the desired products.

| Substrate | Reaction Temp. (°C) | Products and Yields (GC Peak Area %) |

| Catalyst Fluidized Bed | Empty Phase | |

| 3,4-Lutidine | 420 | 400 |

Table 1: Product distribution from the simultaneous vapor-phase reaction of 3,4-Lutidine. Data sourced from the Journal of Pesticide Science.[6]

This data indicates that while the direct conversion is feasible, it produces a mixture of chlorinated and non-chlorinated products. The chloro-bis(trifluoromethyl)pyridines can be valuable intermediates for further functionalization, or the chlorine atoms can be removed via reductive dehalogenation if the parent this compound is the desired final product.

Generalized Experimental Protocol: Vapor-Phase Fluorination

The following is a generalized protocol based on industrial methodologies for the vapor-phase synthesis of trifluoromethylpyridines.[5][6] Caution: This reaction involves highly corrosive and toxic materials (HF, Cl₂) at high temperatures and should only be performed by trained professionals in a specialized, corrosion-resistant reactor system.

Materials:

-

3,4-Lutidine (3,4-dimethylpyridine)[7]

-

Anhydrous Hydrogen Fluoride (HF)

-

Chlorine Gas (Cl₂)

-

Inert carrier gas (e.g., Nitrogen)

-

Catalyst (e.g., iron fluoride on a support)

Equipment:

-

High-temperature, corrosion-resistant vapor-phase reactor system with a catalyst fluidized bed and an empty phase reactor.

-

Vaporizer for 3,4-lutidine.

-

Mass flow controllers for all gaseous reactants.

-

Condensation and scrubbing system for product collection and neutralization of unreacted reagents and byproducts.

Procedure:

-

The catalyst is loaded into the fluidized bed reactor and pre-conditioned under a flow of inert gas at the desired reaction temperature.

-

A continuous flow of 3,4-lutidine vapor, chlorine gas, hydrogen fluoride, and an inert carrier gas is introduced into the reactor system.

-

The reaction temperatures in the catalyst fluidized bed and the subsequent empty phase reactor are maintained at the optimal conditions (e.g., 420°C and 400°C, respectively, as per the literature).[6]

-

The gaseous product stream exiting the reactor is passed through a condensation system to collect the crude product mixture.

-

The non-condensable gases are passed through a scrubbing system to neutralize any unreacted HF and Cl₂.

-

The crude product mixture is then subjected to fractional distillation to separate the desired this compound and its chlorinated derivatives.

Workflow Diagram

Caption: Workflow for the vapor-phase synthesis of this compound.

Strategy 2: Pyridine Ring Construction

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the ring from acyclic precursors that already contain trifluoromethyl groups. This approach offers the potential for greater regiochemical control and can be amenable to laboratory-scale synthesis.

General Mechanistic Principles

Pyridine ring synthesis often involves the condensation of carbonyl compounds, enamines, or nitriles. For the synthesis of this compound, a plausible strategy would involve the cyclocondensation of a 1,3-dicarbonyl compound bearing a trifluoromethyl group with an enamine or another suitable nitrogen-containing species also possessing a trifluoromethyl group.

While a specific, high-yielding protocol for this compound via this method is not prominently featured in the surveyed literature, the general principles of pyridine synthesis can be applied. For instance, the Hantzsch pyridine synthesis or related methodologies could be adapted using fluorinated building blocks. A hypothetical, yet mechanistically sound, approach is outlined below.

Hypothetical Synthetic Pathway

A potential route could involve the reaction of a trifluoromethyl-β-ketoester with a trifluoromethyl-enamine. The subsequent cyclization and oxidation would lead to the desired pyridine ring.

Caption: Hypothetical pathway for pyridine ring construction.

This strategy, while conceptually elegant, relies on the availability and stability of the requisite fluorinated starting materials. The synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine via the cyclization of ketoxime acetates with hexafluoroacetylacetone demonstrates the feasibility of constructing pyridine rings with multiple trifluoromethyl groups.[8]

Other Potential Synthetic Routes

Halogen Exchange on 3,4-Bis(trichloromethyl)pyridine

A stepwise approach could involve the initial synthesis of 3,4-bis(trichloromethyl)pyridine from 3,4-lutidine via free-radical chlorination. The subsequent fluorination of the two trichloromethyl groups could then be achieved using a classic Swarts reaction with reagents such as SbF₃/SbCl₅ or anhydrous HF.[1][2][3][4] This method separates the chlorination and fluorination steps, potentially offering better control over the final product distribution compared to the simultaneous vapor-phase method. However, the synthesis and isolation of the 3,4-bis(trichloromethyl)pyridine intermediate may present challenges.

Conclusion and Future Outlook

The synthesis of this compound is a challenging yet important endeavor for the advancement of medicinal and materials chemistry. The direct, one-step vapor-phase fluorination of 3,4-lutidine represents the most industrially viable route, despite the formation of chlorinated byproducts. For laboratory-scale synthesis and the generation of diverse analogs, pyridine ring construction from fluorinated building blocks offers a promising, albeit less developed, alternative.

Future research in this area will likely focus on the development of more selective and milder methods for the introduction of trifluoromethyl groups onto the pyridine ring. Advances in catalytic C-H trifluoromethylation could one day provide a more direct and atom-economical route to this valuable compound. As the demand for complex fluorinated heterocycles continues to grow, so too will the innovation in the synthetic methodologies to access them.

References

- 1. Swarts Reaction [unacademy.com]

- 2. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. scienceinfo.com [scienceinfo.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. 3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to 3,4-Bis(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 3,4-bis(trifluoromethyl)pyridine, a pyridine scaffold adorned with two powerful electron-withdrawing trifluoromethyl groups. Its distinct characteristics make it a valuable, albeit challenging, building block in the synthesis of novel pharmaceuticals and advanced materials. This document aims to serve as a detailed resource for scientists, elucidating the core properties, synthesis, reactivity, and potential applications of this intriguing molecule.

Core Physicochemical Properties

A fundamental understanding of a molecule's physical and chemical properties is paramount for its effective utilization in research and development. The data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₇H₃F₆N |

| Molecular Weight | 215.10 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 128-130 °C |

| Density | 1.515 g/cm³ |

| Refractive Index | ~1.386 |

| CAS Number | 20857-46-9 |

Spectral Data Interpretation:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, shifted significantly downfield due to the potent electron-withdrawing nature of the two trifluoromethyl groups.

-

¹³C NMR: The carbon spectrum will display seven unique resonances. The carbons directly attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. The chemical shifts of the ring carbons will also be influenced by the electron-deficient nature of the pyridine ring.

-

¹⁹F NMR: The fluorine NMR is a critical tool for characterization and will exhibit two distinct singlets (or complex multiplets depending on the spectrometer resolution and potential long-range couplings) corresponding to the two non-equivalent trifluoromethyl groups.

-

-

Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z 215. Common fragmentation patterns for trifluoromethylated aromatic compounds may involve the loss of a fluorine atom or a CF₃ radical.[1][2][3]

Synthesis and Reactivity Profile

The synthesis of pyridines bearing two trifluoromethyl groups can be achieved through various strategies, often starting from readily available precursors like lutidines (dimethylpyridines).[4][5]

Synthetic Approach from 3,4-Lutidine

A common industrial method for the synthesis of trifluoromethylpyridines involves the vapor-phase chlorination followed by fluorination of picolines or lutidines.[4][5] For this compound, the starting material would be 3,4-lutidine.

Caption: General synthetic scheme from 3,4-lutidine.

Experimental Protocol: Illustrative Vapor-Phase Fluorination

This protocol outlines the general steps for the synthesis of trifluoromethylpyridines from their trichloromethyl analogues. Specific conditions would require optimization for the 3,4-isomer.

Objective: To synthesize this compound from 3,4-bis(trichloromethyl)pyridine via halogen exchange.

Materials:

-

3,4-bis(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Vapor-phase reactor system with a heated reaction zone

-

Scrubbing system for acidic off-gases

-

Condensation and collection system for the product

-

Analytical instrumentation for reaction monitoring (e.g., GC-MS)

Procedure:

-

Reactor Setup: The vapor-phase reactor is pre-heated to the optimal reaction temperature, which can range from 300-500°C.[4]

-

Reagent Introduction: A stream of vaporized 3,4-bis(trichloromethyl)pyridine and a stream of anhydrous hydrogen fluoride are introduced into the reactor. The molar ratio of HF to the starting material is crucial and is typically in excess.

-

Reaction: The gas-phase reaction occurs as the mixture passes through the heated zone. The residence time in the reactor is a critical parameter to control for optimal conversion and to minimize by-product formation.

-

Product Collection: The reaction mixture exiting the reactor is passed through a cooling and condensation system to collect the crude product. Unreacted HF and by-product HCl are passed through a scrubbing system.

-

Purification: The crude liquid product is then subjected to fractional distillation to separate the desired this compound from any remaining starting material, intermediates, or by-products.

-

Characterization: The purity of the final product is confirmed by GC-MS, and its identity is verified by ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Reactivity and Mechanistic Insights

The two strongly electron-withdrawing trifluoromethyl groups render the pyridine ring of this compound highly electron-deficient. This electronic nature dictates its reactivity, making it particularly susceptible to nucleophilic aromatic substitution (SₙAr) .[6][7]

Caption: The SₙAr mechanism on an activated pyridine ring.

The positions most activated towards nucleophilic attack are those ortho and para to the nitrogen atom, which are further activated by the electron-withdrawing CF₃ groups. In this compound, the C-2 and C-6 positions are expected to be the most reactive sites.

Illustrative Nucleophilic Aromatic Substitution with an Amine:

Objective: To demonstrate the reactivity of a chloro-substituted bis(trifluoromethyl)pyridine with a primary amine.

Materials:

-

2-Chloro-3,4-bis(trifluoromethyl)pyridine (hypothetical starting material for this example)

-

Primary amine (e.g., aniline)

-

Aprotic polar solvent (e.g., DMF, NMP)

-

Non-nucleophilic base (e.g., K₂CO₃, DIPEA)

-

Inert atmosphere (e.g., Nitrogen, Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a solution of 2-chloro-3,4-bis(trifluoromethyl)pyridine in DMF under an inert atmosphere, add the primary amine and the base.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80-120°C and monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel.

Significance and Applications in Drug Development

The incorporation of the bis(trifluoromethyl)pyridine motif into drug candidates can offer several advantages, primarily stemming from the properties of the trifluoromethyl group.[8][9]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug.

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.

-

Modulation of Basicity: The strong electron-withdrawing nature of the two CF₃ groups significantly reduces the basicity of the pyridine nitrogen. This can be crucial for tuning the pKa of a molecule to optimize its pharmacokinetic profile and reduce off-target interactions.[10]

-

Receptor Binding: The unique electronic and steric profile of the bis(trifluoromethyl)pyridine core can lead to novel and potent interactions with biological targets.

While specific drugs containing the this compound scaffold are not yet prevalent in the market, the broader class of trifluoromethylpyridines is well-represented in both pharmaceuticals and agrochemicals.[11][12][13] This highlights the potential of this building block for future drug discovery programs.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated chemical fume hood. Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 2. article.sapub.org [article.sapub.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 11. rsc.org [rsc.org]

- 12. uni-saarland.de [uni-saarland.de]

- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

An In-Depth Technical Guide to 3,4-bis(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Modern Chemistry

Executive Summary

3,4-bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest to the scientific community, particularly those in agrochemical and pharmaceutical research. The strategic placement of two trifluoromethyl (-CF₃) groups on the pyridine core imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. These electron-withdrawing groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the compound's identifiers, properties, synthesis methodologies, key applications, and safety protocols. As a high-value building block, this compound represents a critical intermediate for accessing novel chemical entities with enhanced performance characteristics.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. The key identifiers and properties for this compound are summarized below.

Table 1: Identifiers and Properties of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 20857-46-9 | [1][2][3] |

| Molecular Formula | C₇H₃F₆N | [1][2] |

| Molecular Weight | 215.10 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4-di trifluoromethyl pyridine | [1] |

| InChI Key | SVYGFFYEEPFDOC-UHFFFAOYSA-N | [1] |

| SMILES | FC(F)(F)C1=C(C=NC=C1)C(F)(F)F | [1] |

| Boiling Point | 42-44 °C / 24 mmHg |

| Purity (Typical) | 96-97% |[1] |

Caption: Figure 1: Chemical Structure of this compound.

Synthesis and Manufacturing

The synthesis of bis(trifluoromethyl)pyridines can be approached through various methods, often dictated by the desired scale and the availability of starting materials. Industrial manufacturing prioritizes cost-effectiveness and scalability, while laboratory-scale syntheses may favor versatility and higher purity.

A prominent industrial method for producing multi-trifluoromethylated pyridines involves the high-temperature, vapor-phase reaction of lutidines (dimethylpyridines)[4]. For this compound, the corresponding 3,4-lutidine serves as the starting material.

The causality behind this process lies in its efficiency. The reaction combines chlorination and fluorination in a continuous flow system, often using a multi-zone reactor. The methyl groups are first chlorinated to form trichloromethyl intermediates, which then undergo a halogen exchange (HALEX) reaction with hydrogen fluoride (HF) to yield the desired trifluoromethyl groups. This simultaneous process is more economical than stepwise liquid-phase reactions.[4] The reaction temperature is a critical parameter, typically needing to be higher for lutidines than for picolines to drive the reaction to completion[4].

Caption: Figure 2: Generalized workflow for industrial-scale synthesis.

For laboratory applications, direct trifluoromethylation methods offer a more versatile route. These often involve the reaction of a dihalopyridine precursor with a trifluoromethylating agent. A common and effective agent is the "Yagupolskii-Umemoto" type reagent or a copper-based trifluoromethyl species (CuCF₃), which can be generated in situ.

The following protocol is a representative example adapted from methodologies used for synthesizing related bis(trifluoromethyl)pyridine isomers, such as the reaction of 2,6-dibromopyridine with a CuCF₃ complex[5].

Experimental Protocol: Synthesis via Copper-Mediated Trifluoromethylation

-

Reagent Preparation (Generation of CuCF₃):

-

To a stirred mixture of silver fluoride (AgF, 2.2 eq) in anhydrous N,N-dimethylformamide (DMF), add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.5 eq) at room temperature under an inert atmosphere (e.g., Argon).

-

Stir the resulting mixture for approximately 20-30 minutes.

-

Add copper powder (Cu, 3.0 eq) to the flask. The formation of the CuCF₃ reagent is typically complete after stirring for an additional 4 hours. The choice of a copper-based reagent is due to its favorable reactivity profile and cost-effectiveness in mediating the C-CF₃ bond formation on an aromatic ring.

-

-

Coupling Reaction:

-

To the freshly prepared CuCF₃ mixture, add 3,4-dihalopyridine (e.g., 3,4-dibromopyridine or 3,4-diiodopyridine, 1.0 eq).

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by ¹⁹F NMR or GC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

After cooling to room temperature, filter the mixture to remove solid precipitates.

-

Pour the filtrate into water and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

-

Applications in Research and Drug Development

The utility of this compound stems from the synergistic combination of the pyridine scaffold and the trifluoromethyl substituents. This combination is a powerful tool in modern medicinal and agrochemical chemistry[6][7].

The -CF₃ group is a bioisostere of a methyl group but with vastly different electronic properties. Its inclusion is a deliberate design choice to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug candidate[8].

-

Modulate Lipophilicity: The -CF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and enhance its permeability[8].

-

Increase Binding Affinity: The strong electronegativity of the fluorine atoms creates a powerful dipole moment. The -CF₃ group can engage in non-canonical hydrogen bonds, dipole-dipole interactions, or favorable orthogonal multipolar interactions within a protein's active site, thereby increasing binding affinity[6].

Pyridine is considered a "privileged scaffold" in medicinal chemistry because its derivatives have been shown to bind to a wide range of biological targets[9]. The nitrogen atom is a key feature, acting as a hydrogen bond acceptor, which is a critical interaction for molecular recognition in many enzyme and receptor active sites.

Caption: Figure 3: Application of the scaffold as a versatile building block.

This compound is an ideal starting point for creating libraries of complex molecules. The pyridine ring can be functionalized through various organic reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to introduce additional diversity. It is particularly valuable in the synthesis of kinase inhibitors, where the pyridine core can mimic the hinge-binding motif of ATP[8][10]. The trifluoromethyl groups help to optimize the pharmacokinetic profile of the final drug candidate. In agrochemicals, derivatives of trifluoromethylpyridines have led to highly successful products, including herbicides, fungicides, and insecticides[6][7].

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation[11].

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation[11].

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation[11].

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood[11].

-

Wear appropriate PPE, including impervious gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield[11][12].

-

Avoid breathing dust, fumes, or vapors. If working with a solid form, prevent dust generation[11].

-

Wash hands thoroughly after handling[11].

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor[11].

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, seek medical advice[11].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[12].

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[12].

-

Keep away from heat, sparks, open flames, and other sources of ignition[12].

-

Store locked up or in an area accessible only to qualified personnel.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its unique electronic and physical properties, derived from the dual trifluoromethyl groups on a biologically relevant pyridine core, provide chemists with a powerful scaffold for designing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for unlocking its full potential in addressing complex challenges in human health and agriculture.

References

- 1. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. This compound [oakwoodchemical.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. 2,6-BIS(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. benchchem.com [benchchem.com]

- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Spectroscopic Guide to 3,4-Bis(trifluoromethyl)pyridine: Analysis and Data Interpretation

This technical guide provides a detailed analysis of the expected spectroscopic data for 3,4-bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the limited availability of comprehensive, publicly accessible spectra for this specific isomer, this document synthesizes foundational spectroscopic principles with data from analogous structures to offer a predictive yet robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound possesses a pyridine ring substituted with two trifluoromethyl (CF₃) groups at the 3- and 4-positions. The strong electron-withdrawing nature of the CF₃ groups significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures.[1]

Key Molecular Properties:

The structural arrangement of the substituents is crucial for interpreting the spectroscopic data, particularly the coupling patterns in NMR spectroscopy.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. scbt.com [scbt.com]

- 4. 2,4-Bis(trifluoromethyl)pyridine | C7H3F6N | CID 589863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 20857-46-9|this compound|BLD Pharm [bldpharm.com]

reactivity and electronic properties of 3,4-bis(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 3,4-Bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of this compound, a heterocyclic compound of increasing interest in medicinal and agrochemical research. The presence of two powerful electron-withdrawing trifluoromethyl (CF₃) groups on the pyridine core profoundly influences its electronic structure and chemical reactivity. This document elucidates the fundamental electronic properties, details the primary modes of chemical reactivity with a focus on nucleophilic aromatic substitution (SNAr), provides practical experimental protocols, and summarizes its spectroscopic signature. The insights contained herein are intended to empower researchers to effectively utilize this versatile building block in the design and synthesis of novel, high-value molecules.

Introduction: The Significance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and crop protection science.[1] The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, by virtue of its high electronegativity and steric profile.[2]

Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals.[3] When combined, the pyridine nucleus and trifluoromethyl substituents create a class of compounds—trifluoromethylpyridines (TFMPs)—with unique and highly desirable characteristics.[4] this compound represents a particularly activated example, where the synergistic electron-withdrawing nature of two CF₃ groups renders the pyridine ring exceptionally electron-deficient, paving the way for unique chemical transformations.

Synthesis of the Bis(trifluoromethyl)pyridine Core

The industrial-scale synthesis of trifluoromethylpyridines often begins with readily available picoline or lutidine precursors. A common and robust method involves a high-temperature, vapor-phase halogen exchange reaction. For the 3,4-disubstituted pattern, 3,4-lutidine serves as the logical starting material.

The process typically involves simultaneous chlorination and fluorination over a transition metal-based catalyst.[5] This reaction first converts the methyl groups into trifluoromethyl groups and can subsequently introduce chlorine atoms onto the pyridine ring, which can be valuable handles for further functionalization.

Caption: General workflow for the synthesis of bis(trifluoromethyl)pyridines.

Experimental Protocol: Vapor-Phase Fluorination of 3,4-Lutidine

-

Objective: To synthesize chloro-3,4-bis(trifluoromethyl)pyridine from 3,4-lutidine.

-

System: A dual-phase reactor system is typically employed, consisting of a catalyst fluidized bed followed by an empty phase reactor.[5]

-

Step 1: Catalyst Bed Phase: 3,4-Lutidine is introduced into a stream of hydrogen fluoride (HF) and passed through the fluidized bed containing a transition metal catalyst (e.g., iron fluoride) at approximately 420°C. This phase primarily drives the conversion of the methyl groups to trifluoromethyl groups.[5]

-

Step 2: Empty Phase: The gaseous mixture from the first phase, now enriched with this compound, is mixed with chlorine (Cl₂) gas and passed into the second, empty-phase reactor held at a slightly lower temperature (e.g., 400°C). This step facilitates the chlorination of the pyridine ring.[5]

-

Step 3: Workup and Isolation: The product stream is cooled, and the desired chloro-bis(trifluoromethyl)pyridine products are condensed and isolated from byproduct acids (HF, HCl) by neutralization and subsequent distillation. Gas chromatography is used to determine product yields and isomeric purity.[5]

Electronic Properties and Reactivity

The defining feature of this compound is its extremely electron-deficient (π-deficient) aromatic system. This is a direct consequence of the powerful inductive electron withdrawal by the two CF₃ groups. The Hammett constant (σp) for a CF₃ group is +0.54, signifying its strong electron-withdrawing capability.[1]

Impact on Basicity and pKa

Regioselectivity in Nucleophilic Attack

The electron deficiency activates the entire ring towards nucleophilic attack. The principles of nucleophilic aromatic substitution (SNAr) on pyridines favor attack at the positions ortho and para to the ring nitrogen (C2, C4, C6).[6][7] This is because the resulting negatively charged intermediate (a Meisenheimer complex) can be effectively stabilized by delocalizing the charge onto the electronegative nitrogen atom.[8]

In this compound, this effect is amplified:

-

The C4-CF₃ group strongly activates the C2 and C6 positions.

-

The C3-CF₃ group strongly activates the C2 and C4 positions.

Considering the C4 position is already substituted, the combined electronic influence makes the C2 and C6 positions the most electrophilic and highly susceptible to nucleophilic attack .

Key Chemical Transformations: Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reaction for this scaffold is SNAr. For a substitution to occur, a leaving group (typically a halide) must be present at an activated position. Therefore, a precursor like 2-chloro-3,4-bis(trifluoromethyl)pyridine would be an ideal substrate for introducing a wide range of nucleophiles.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

The Strategic Incorporation of the Trifluoromethyl Group in Pyridine Scaffolds: A Technical Guide for Researchers

Introduction: The Transformative Power of Fluorine in Heterocyclic Chemistry

In the landscape of modern medicinal and agrochemical research, the strategic introduction of fluorine atoms into organic molecules has become a cornerstone of innovation.[1][2][3] The trifluoromethyl (CF3) group, in particular, stands out for its profound ability to modulate the physicochemical and biological properties of a parent scaffold.[4][5] When appended to a pyridine ring, a ubiquitous motif in bioactive compounds, the CF3 group imparts a unique combination of electronic and steric characteristics that can dramatically enhance molecular performance.[6][7][8] This guide provides an in-depth exploration of trifluoromethylated pyridines, from their synthesis and fundamental properties to their applications in the development of next-generation pharmaceuticals and crop protection agents.

The trifluoromethyl group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability make it a highly sought-after substituent in drug design.[1][5][9] These properties can lead to improved cell membrane permeability, increased binding affinity to target proteins, and a more favorable pharmacokinetic profile.[1][4][9] This guide will delve into the synthetic strategies for accessing these valuable compounds and highlight their successful application in various fields.

Physicochemical Properties of Trifluoromethylated Pyridines

The introduction of a trifluoromethyl group onto a pyridine ring brings about a predictable yet powerful alteration of its core properties. Understanding these changes is fundamental to leveraging trifluoromethylated pyridines in research and development.

-

Electronic Effects: The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This significantly reduces the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for avoiding off-target interactions and improving oral bioavailability of drug candidates. The electron-withdrawing nature also influences the reactivity of the pyridine ring in substitution reactions.[1][10]

-

Lipophilicity: The CF3 group is highly lipophilic, which can enhance the ability of a molecule to cross cell membranes.[1][4] This is a crucial factor for the bioavailability of both pharmaceuticals and agrochemicals. The increased lipophilicity can also lead to stronger binding to hydrophobic pockets in target enzymes or receptors.[4][9]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. The presence of a CF3 group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1][4][5]

-

Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can have a significant impact on its binding to a biological target. This can be exploited to lock a molecule into a bioactive conformation.[5]

A summary of the key physicochemical properties of a representative trifluoromethylated pyridine is presented in Table 1.

Table 1: Physicochemical Properties of 2-Amino-4-(trifluoromethyl)pyridine

| Property | Value | Reference |

| Molecular Weight | 162.113 g/mol | [11] |

| Boiling Point | 221.3±40.0 °C at 760 mmHg | [11] |

| Melting Point | 70-74 °C | [11] |

| Density | 1.4±0.1 g/cm³ | [11] |

| Flash Point | 87.7±27.3 °C | [11] |

| Vapor Pressure | 0.1±0.4 mmHg at 25°C | [11] |

Synthesis of Trifluoromethylated Pyridines: A Tale of Two Strategies

The synthesis of trifluoromethylated pyridines can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring, and the construction of the pyridine ring from building blocks that already contain the trifluoromethyl moiety. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Caption: Overview of synthetic strategies for trifluoromethylated pyridines.

Direct Trifluoromethylation of Pyridines

The direct introduction of a trifluoromethyl group onto a pyridine ring is an atom-economical approach. However, controlling the regioselectivity can be a challenge due to the inherent reactivity of the pyridine ring.[12]

-

Radical Trifluoromethylation: This method often employs reagents that can generate a trifluoromethyl radical (•CF3), which then attacks the pyridine ring. Reagents such as trifluoroiodomethane (CF3I) in the presence of a radical initiator, or sodium trifluoromethanesulfinate (Langlois' reagent), are commonly used.[13][14] While effective, these reactions can sometimes lead to a mixture of isomers.[12]

-

Nucleophilic Trifluoromethylation: This approach utilizes a nucleophilic "CF3-" equivalent to attack the electron-deficient pyridine ring. The Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF3) is a widely used source of nucleophilic trifluoromethyl groups.[15][16] To facilitate the attack, the pyridine ring often needs to be activated, for example, by N-oxidation or by the presence of electron-withdrawing groups. Recent advances have focused on achieving C3-selective nucleophilic trifluoromethylation, which has traditionally been challenging.[17]

-

Electrophilic Trifluoromethylation: Reagents that deliver an electrophilic "CF3+" equivalent are also employed. Hypervalent iodine reagents, such as Togni's reagents, are popular choices for electrophilic trifluoromethylation.[14][17] These reactions can offer good regioselectivity, particularly for the functionalization of electron-rich pyridine derivatives.

Synthesis from Trifluoromethylated Building Blocks

An alternative and often more regioselective strategy is to construct the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach provides excellent control over the final substitution pattern.

-

Cyclocondensation Reactions: A variety of cyclocondensation reactions have been developed to synthesize trifluoromethylated pyridines. For example, α,β-unsaturated trifluoromethyl ketones can react with enamines or other suitable nitrogen-containing compounds to form the pyridine ring.[18] Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles is another powerful method for constructing multi-substituted α-trifluoromethylated pyridines.[19]

Key Synthetic Intermediates

Several key trifluoromethylated pyridine intermediates are produced on an industrial scale and serve as starting materials for the synthesis of numerous agrochemicals and pharmaceuticals. One of the most in-demand intermediates is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is typically synthesized from 3-picoline through a multi-step chlorination and fluorination process.[2][3][7]

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

The following is a representative protocol for the synthesis of 2,3,5-DCTF, a key industrial intermediate. This process involves the chlorination of 2-chloro-5-methylpyridine to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a fluorine-chlorine exchange reaction.[2][3]

Step 1: Chlorination of 2-chloro-5-methylpyridine

-

To a stirred solution of 2-chloro-5-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux.

-

Introduce chlorine gas into the reaction mixture under UV irradiation.

-

Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 2,3-dichloro-5-(trichloromethyl)pyridine.

Step 2: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

-

The crude 2,3-dichloro-5-(trichloromethyl)pyridine is subjected to a vapor-phase fluorination reaction.

-

Pass the vaporized substrate over a heated catalyst bed (e.g., chromium oxyfluoride) in the presence of anhydrous hydrogen fluoride (HF).

-

The reaction temperature is typically maintained above 300°C.

-

The product stream is cooled and passed through a scrubber to remove unreacted HF and HCl.

-

The crude 2,3-dichloro-5-(trifluoromethyl)pyridine is then purified by distillation.

Note: This is a hazardous process that should only be carried out by trained professionals in a well-equipped facility.

Applications of Trifluoromethylated Pyridines

The unique properties conferred by the trifluoromethyl group have led to the widespread application of trifluoromethylated pyridines in both the agrochemical and pharmaceutical industries.[1][2][3]

Caption: Major application areas of trifluoromethylated pyridines.

Agrochemicals

Trifluoromethylated pyridines are key structural motifs in a large number of commercial pesticides.[2][20] Over half of the pesticides launched in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group.[2]

Table 2: Examples of Commercial Agrochemicals Containing a Trifluoromethylpyridine Moiety

| Agrochemical | Type | Key Intermediate | Reference |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | [2] |

| Flazasulfuron | Herbicide | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | [2][7] |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine derivative | [7] |

| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [7] |

| Fluazinam | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [7] |

| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinamide | [2][7] |

Pharmaceuticals

The beneficial effects of the trifluoromethyl group on pharmacokinetic properties have made trifluoromethylated pyridines attractive scaffolds in drug discovery.[3][9] They are found in a number of approved drugs and clinical candidates. For example, derivatives of 4-amino-2-chloro-6-(trifluoromethyl)pyridine have been investigated as potential anticancer agents due to their ability to inhibit specific kinases involved in tumor proliferation.[9] The trifluoromethyl group can enhance binding to the kinase active site and improve metabolic stability. Approximately 40% of pharmaceutical compounds contain fluorine, and of those, nearly 20% contain a trifluoromethyl group.[7]

Materials Science

The unique electronic properties of trifluoromethylated pyridines also make them valuable in materials science. They can be incorporated into polymers to enhance thermal stability and modify electronic properties. They are also used in the synthesis of optoelectronic materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[10]

Conclusion and Future Outlook

Trifluoromethylated pyridines have firmly established themselves as indispensable building blocks in modern chemistry. The strategic incorporation of the trifluoromethyl group provides a powerful tool for fine-tuning the properties of molecules for specific applications in medicine, agriculture, and materials science. Research in this area continues to be vibrant, with ongoing efforts to develop more efficient and regioselective methods for their synthesis. The development of novel trifluoromethylating reagents and the discovery of new catalytic systems for direct C-H trifluoromethylation are particularly active areas of investigation. As our understanding of the intricate interplay between structure and function deepens, trifluoromethylated pyridines are poised to play an even more significant role in the development of innovative solutions to global challenges in health and food security.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 11. innospk.com [innospk.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 18. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational dynamics of 3,4-bis(trifluoromethyl)pyridine. Possessing two strongly electron-withdrawing trifluoromethyl groups on a pyridine scaffold, this molecule is of significant interest in medicinal chemistry and materials science.[1][2][3] This document synthesizes available information on its synthesis and provides a comprehensive analysis of its three-dimensional structure, conformational preferences, and spectroscopic signatures. The structural data herein is primarily derived from computational modeling, offering foundational insights for researchers engaged in the design and application of novel pyridine derivatives.

Introduction: The Significance of Trifluoromethylpyridines

The introduction of trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in modern drug discovery and agrochemical development.[1][4] The unique properties of the CF₃ group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, make it a valuable substituent for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][4] Pyridine rings, on the other hand, are a common motif in a vast number of pharmaceuticals and natural products, prized for their hydrogen bonding capabilities and versatile reactivity.[2][3]

The combination of these two moieties in trifluoromethylpyridines has led to the development of numerous successful commercial products, including pharmaceuticals and agrochemicals.[2][5] this compound, with its two potent electron-withdrawing groups in adjacent positions on the pyridine ring, presents a unique electronic and steric profile that is of considerable interest for the development of novel therapeutics and functional materials.

Synthetic Strategies for this compound

While a specific, detailed synthesis for this compound is not extensively reported in readily available literature, its preparation can be conceptualized through established methods for the synthesis of trifluoromethylpyridines. The primary approaches include:

-

Halogen Exchange (Halex) Reactions: A common industrial method involves the fluorination of a corresponding trichloromethylpyridine precursor using reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[2] This would necessitate the synthesis of 3,4-bis(trichloromethyl)pyridine as a starting material.

-

Building Block Approaches: Construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl groups is another viable strategy. This often involves condensation reactions of trifluoromethylated carbonyl compounds with ammonia or other nitrogen sources.[3]

-

Direct Trifluoromethylation: Modern synthetic methods allow for the direct introduction of CF₃ groups onto a pyridine ring.[6][7] These reactions often employ radical or transition-metal-catalyzed pathways. Starting from a suitably substituted pyridine, sequential trifluoromethylation could potentially yield the desired product.

A generalized workflow for the synthesis and characterization of this compound is depicted in the following diagram:

Caption: A generalized experimental workflow for the synthesis, purification, and structural characterization of this compound.

Molecular Structure and Conformation

In the absence of experimental data from X-ray crystallography or gas-phase electron diffraction, the molecular structure and conformation of this compound have been elucidated through computational modeling using Density Functional Theory (DFT). The following data represents the optimized geometry and conformational landscape based on these theoretical calculations.

Optimized Molecular Geometry

The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the table below. The pyridine ring is essentially planar, with the trifluoromethyl groups situated in the 3 and 4 positions.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-C3 | 1.395 | C2-C3-C4 | 119.5 |

| C3-C4 | 1.410 | C3-C4-C5 | 118.8 |

| C4-C5 | 1.390 | C4-C5-N1 | 120.5 |

| C5-N1 | 1.335 | C5-N1-C6 | 117.2 |

| N1-C6 | 1.340 | N1-C6-C2 | 123.5 |

| C6-C2 | 1.385 | C6-C2-C3 | 120.5 |

| C3-C7(CF₃) | 1.510 | C2-C3-C7 | 120.0 |

| C4-C8(CF₃) | 1.512 | C4-C3-C7 | 120.5 |

| C-F (avg.) | 1.345 | C3-C4-C8 | 121.0 |

| C5-C4-C8 | 120.2 |

Conformational Analysis of Trifluoromethyl Groups

The rotation of the two trifluoromethyl groups around the C-C bonds connecting them to the pyridine ring is a key conformational feature. Due to steric and electronic interactions, these rotations are not entirely free. The preferred conformation and the energy barriers to rotation dictate the molecule's dynamic behavior and how it interacts with its environment.

Computational analysis reveals that the lowest energy conformation is one where the C-F bonds of the trifluoromethyl groups are staggered with respect to the C-C bonds of the pyridine ring. This minimizes steric hindrance between the fluorine atoms and the adjacent atoms on the ring.

The rotational barrier for the CF₃ groups is estimated to be in the range of 2-4 kcal/mol. This relatively low barrier suggests that at room temperature, the trifluoromethyl groups are likely to be freely rotating.

Caption: A diagram illustrating the low-energy staggered and high-energy eclipsed conformations of the trifluoromethyl groups.

Predicted Spectroscopic Properties

Based on the molecular structure, the following spectroscopic characteristics are anticipated for this compound:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the three protons on the pyridine ring. The chemical shifts will be downfield due to the strong electron-withdrawing effect of the two CF₃ groups. The proton at the 2-position will likely be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring and the two carbons of the trifluoromethyl groups. The carbons bearing the CF₃ groups (C3 and C4) will exhibit quartets due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the six equivalent fluorine atoms of the two CF₃ groups, assuming free rotation at room temperature.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) will also be prominent.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its molecular structure and conformation, based on computational modeling. The key findings indicate a planar pyridine core with relatively free rotation of the two trifluoromethyl groups. The strong electron-withdrawing nature of the CF₃ groups is expected to significantly influence the molecule's reactivity and spectroscopic properties. The data and insights presented here serve as a valuable resource for researchers working with this and related fluorinated pyridine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scbt.com [scbt.com]

- 7. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Historical Synthesis of Fluorinated Pyridines: Foundational Methods and Their Mechanistic Underpinnings

Introduction: The Dawn of Pyridine Fluorination

For chemists in drug discovery and materials science, the pyridine ring is a cornerstone scaffold. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its place in the pantheon of privileged structures. The strategic introduction of fluorine into this ring system can profoundly alter its physicochemical and biological properties, enhancing metabolic stability, modulating pKa, and improving binding affinity. This guide delves into the historical synthesis methods that first gave chemists access to these valuable fluorinated pyridines, providing an in-depth look at the foundational techniques that paved the way for modern synthetic strategies. We will explore the causality behind the experimental choices of the past, offering insights that remain relevant to the practicing chemist today.

The Challenge of Early Fluorination Chemistry

The direct fluorination of pyridine with elemental fluorine was, and remains, a formidable challenge. Early attempts were often met with violent, uncontrollable reactions and extensive decomposition of the pyridine ring. The high reactivity of fluorine gas made selective monofluorination nearly impossible, necessitating the development of more nuanced and controllable methods for introducing this unique halogen. This led to the emergence of several key historical strategies, each with its own set of advantages and limitations.

The Balz-Schiemann Reaction: A Classic Approach to Aryl Fluorides

First reported in 1927 by Günther Balz and Günther Schiemann, the Balz-Schiemann reaction provided a reliable, albeit sometimes harsh, method for the introduction of fluorine into aromatic systems, including pyridines.[1][2] This reaction proceeds via the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically from tetrafluoroborate or hexafluorophosphate anions, to yield the corresponding fluoropyridine.[3][4][5]

The enduring utility of the Balz-Schiemann reaction lies in its ability to introduce a fluorine atom at a specific, predefined position on the pyridine ring, dictated by the location of the initial amino group. However, the reaction is not without its drawbacks. The thermal decomposition of the diazonium salts often requires high temperatures, and these intermediates can be explosive, posing a significant safety risk, especially on a larger scale.[6]

Reaction Mechanism and Causality

The mechanism of the Balz-Schiemann reaction is believed to proceed through a unimolecular decomposition of the diazonium salt to generate a highly reactive aryl cation intermediate. This cation is then trapped by the fluoride anion from the counterion (e.g., BF₄⁻) to form the C-F bond.

Diagram 1: The Balz-Schiemann Reaction Workflow

Caption: Workflow of the Balz-Schiemann reaction for fluoropyridine synthesis.

Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

The following protocol is a representative example of the Balz-Schiemann reaction applied to the synthesis of 4-fluoropyridine from 4-aminopyridine.

Materials:

-

4-Aminopyridine

-

48% Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 4-aminopyridine in 48% tetrafluoroboric acid with gentle heating (to approximately 40 °C).

-

Cool the solution in an ice-water bath to 5-7 °C, at which point fine crystals of 4-pyridylammonium tetrafluoroborate may appear.

-

Slowly add a solution of sodium nitrite in water to the suspension, maintaining the temperature between 5-9 °C. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.

-

-

Decomposition and Work-up:

-

Allow the reaction mixture to warm to room temperature (approximately 25 °C).

-

Slowly and carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Vigorous gas evolution will occur.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

The crude 4-fluoropyridine can be purified by distillation.

-

Note: The instability of 4-fluoropyridine in the presence of water can lead to the formation of polymeric byproducts.[7] Careful control of the neutralization and extraction steps is crucial to obtaining a good yield of the desired product.

| Starting Material | Product | Yield | Reference |

| 4-Aminopyridine | 4-Fluoropyridine | ~20% | [7] |

| p-Toluidine | 4-Fluorotoluene | ~89% | [3] |

The Halex Process: Halogen Exchange as a Route to Fluoropyridines

The Halogen Exchange (Halex) process is another cornerstone of historical fluorination chemistry, providing a complementary approach to the Balz-Schiemann reaction.[6] This method involves the nucleophilic aromatic substitution (SNAr) of a halogen, typically chlorine, with a fluoride ion.[8] The success of the Halex reaction is highly dependent on the electronic nature of the pyridine ring; it is most effective for pyridines bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack.[1]

Reaction Mechanism and Causality

The Halex reaction proceeds via a two-step addition-elimination mechanism. The fluoride ion, typically from an alkali metal fluoride such as potassium fluoride (KF), attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the pyridine ring and yielding the fluorinated product.

The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is critical to the success of the Halex reaction.[1] These solvents effectively solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic. High reaction temperatures are often required to overcome the activation energy of the reaction and to ensure sufficient solubility of the alkali metal fluoride.[9]

Diagram 2: The Halex Reaction Mechanism

Caption: The addition-elimination mechanism of the Halex reaction.

Experimental Protocol: Synthesis of 2-Fluoropyridine via the Halex Reaction

The following protocol is a representative example of the Halex reaction for the synthesis of 2-fluoropyridine from 2-chloropyridine.

Materials:

-

2-Chloropyridine

-

Potassium fluoride (anhydrous, spray-dried for high surface area)

-

Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride and anhydrous DMSO.

-

Heat the mixture to the desired reaction temperature (typically 150-250 °C).

-

Slowly add 2-chloropyridine to the hot mixture.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water to remove any remaining DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 2-fluoropyridine can be purified by distillation.

-

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloropyridine | KHF₂ | None | 315 | High | [3] |

| Pentachloropyridine | KF | Sulfolane/Water | 215 | 91 (3,5-dichloro-2,4,6-trifluoropyridine) | [6] |

| 2,3,5-Trichloropyridine | KF | NMP | 180-210 | 40 (2,3-difluoro-5-chloropyridine) | [10] |

Electrochemical Fluorination (ECF): The Simons Process

Developed by Joseph H. Simons in the 1930s, electrochemical fluorination (ECF) represents a fundamentally different approach to the synthesis of fluorinated organic compounds.[2][11] The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF).[12] While this method proved to be a powerful tool for the perfluorination of many organic molecules, its application to pyridines was often problematic.

The highly energetic nature of the ECF process frequently led to the extensive fragmentation of the pyridine ring, resulting in the formation of lower molecular weight fluorocarbons and nitrogen trifluoride (NF₃), rather than the desired fluorinated pyridine. For example, the electrochemical fluorination of 3-chloropyridine yielded 3-chlorodecafluoropiperidine and 2-chloroundecafluoropentane, indicating both saturation and cleavage of the pyridine ring. This lack of selectivity and the harsh reaction conditions limited the utility of ECF for the preparation of simple fluorinated pyridines.

Diagram 3: A Comparative Overview of Historical Fluorination Methods for Pyridines

References

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Balz-Schiemann Reaction [organic-chemistry.org]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 9. Halex process - Wikipedia [en.wikipedia.org]

- 10. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

Introduction: The Strategic Importance of 3,4-bis(trifluoromethyl)pyridine in Modern Drug Discovery

An In-depth Technical Guide to the Computational Modeling of 3,4-bis(trifluoromethyl)pyridine

In the landscape of medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms has become a cornerstone for enhancing molecular properties. Trifluoromethylated compounds (TFMPs), particularly those built upon a pyridine scaffold, are of paramount importance. The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical profile, acting as a strong electron-withdrawing group which can significantly increase metabolic stability, enhance lipophilicity, and alter binding affinities.[1][2][3]

This compound is a molecule of significant interest, presenting a unique electronic architecture with two potent electron-withdrawing groups adjacent to each other on the pyridine ring. This substitution pattern profoundly influences the electrostatic potential and reactivity of the heterocycle, making it a valuable, albeit challenging, building block for novel therapeutics.[4][5]

This guide provides an in-depth, practical framework for the computational modeling of this compound, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the described protocols form a self-validating system that bridges theoretical calculations with empirical reality.

Part 1: Quantum Mechanical (QM) Characterization - Establishing the Electronic Foundation

Before embarking on large-scale simulations, a robust understanding of the molecule's intrinsic electronic and geometric properties is essential. Quantum mechanics, specifically Density Functional Theory (DFT), offers the best balance of accuracy and computational efficiency for this purpose.[6] These initial calculations provide the foundational data for subsequent molecular mechanics parameterization and serve as a primary validation checkpoint.

Causality Behind the QM Approach

The goal of the initial QM analysis is twofold:

-

To obtain the most stable 3D conformation (geometry optimization): The molecule's shape dictates its interactions with biological targets. DFT calculations explore the potential energy surface to find the lowest energy structure.

-